molecular formula C24H25F2N3O3 B11071794 N-(4-fluorophenyl)-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}propanamide

N-(4-fluorophenyl)-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}propanamide

Cat. No.: B11071794
M. Wt: 441.5 g/mol
InChI Key: QMBDXVPLPVTGEK-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}propanamide is a complex organic compound characterized by the presence of fluorophenyl groups, a piperidine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}propanamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorophenyl Groups: Fluorophenyl groups are introduced via nucleophilic substitution reactions using fluorobenzene derivatives.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a condensation reaction involving a suitable amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}propanamide is unique due to its specific structural features, such as the combination of fluorophenyl groups and the pyrrolidinone ring

Properties

Molecular Formula

C24H25F2N3O3

Molecular Weight

441.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-[1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl]propanamide

InChI

InChI=1S/C24H25F2N3O3/c1-2-22(30)28(18-7-3-16(25)4-8-18)20-11-13-27(14-12-20)21-15-23(31)29(24(21)32)19-9-5-17(26)6-10-19/h3-10,20-21H,2,11-15H2,1H3

InChI Key

QMBDXVPLPVTGEK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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